molecular formula C23H25NO4 B8178270 (S)-2-(Fmoc-amino)-4-cyclobutylbutanoic acid

(S)-2-(Fmoc-amino)-4-cyclobutylbutanoic acid

Cat. No.: B8178270
M. Wt: 379.4 g/mol
InChI Key: PLTKMSXJXOUESS-NRFANRHFSA-N
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Description

(S)-2-(Fmoc-amino)-4-cyclobutylbutanoic acid is a non-standard, Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative used in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a temporary protecting group for the α-amino group, enabling selective deprotection under mild basic conditions (e.g., piperidine) during peptide chain assembly . The compound’s distinguishing feature is the cyclobutyl substituent at the fourth carbon of the butanoic acid backbone. This cyclobutyl group introduces steric constraints and hydrophobicity, which can influence peptide conformation, stability, and intermolecular interactions .

Properties

IUPAC Name

(2S)-4-cyclobutyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c25-22(26)21(13-12-15-6-5-7-15)24-23(27)28-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,15,20-21H,5-7,12-14H2,(H,24,27)(H,25,26)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTKMSXJXOUESS-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Fmoc-amino)-4-cyclobutylbutanoic acid typically involves the protection of the amino group using the Fmoc group. This process can be carried out in aqueous media under mild and catalyst-free conditions, ensuring chemoselectivity in the presence of ambident nucleophiles . The Fmoc protection is achieved by reacting the amino acid with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.

Industrial Production Methods

In industrial settings, the production of Fmoc-protected amino acids, including (S)-2-(Fmoc-amino)-4-cyclobutylbutanoic acid, is often carried out using solid-phase peptide synthesis (SPPS). This method allows for the step-by-step assembly of peptides on a solid support, ensuring high yields and purity . The Fmoc group is removed using a base such as piperidine, allowing for the sequential addition of amino acids.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Fmoc-amino)-4-cyclobutylbutanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The Fmoc group can be substituted with other protecting groups or functional groups.

    Deprotection Reactions: The Fmoc group can be removed using bases like piperidine.

    Coupling Reactions: The compound can participate in peptide bond formation with other amino acids.

Common Reagents and Conditions

    Fmoc Protection: 9-fluorenylmethyloxycarbonyl chloride, sodium carbonate.

    Deprotection: Piperidine.

    Coupling: Carbodiimides such as EDC or DCC, often in the presence of HOBt or HOAt.

Major Products

The major products formed from these reactions include Fmoc-protected peptides, deprotected amino acids, and coupled peptides.

Mechanism of Action

The mechanism of action of (S)-2-(Fmoc-amino)-4-cyclobutylbutanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective peptide bond formation. The cyclobutyl group may influence the conformation and stability of the resulting peptides, potentially affecting their biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between (S)-2-(Fmoc-amino)-4-cyclobutylbutanoic acid and analogous Fmoc-protected amino acids:

Compound Key Structural Feature Physicochemical Properties Coupling Efficiency Applications References
(S)-2-(Fmoc-amino)-4-cyclobutylbutanoic acid Cyclobutyl side chain High hydrophobicity; moderate steric bulk Slightly reduced due to steric hindrance Conformational constraint in peptides; drug design for enhanced stability
(S)-2-(Fmoc-amino)-4-cyclopropylbutanoic acid Cyclopropyl side chain Higher ring strain; smaller steric profile Faster coupling than cyclobutyl derivatives Rigid peptide backbones; probing steric effects in enzyme-substrate interactions
(S)-Fmoc-2-amino-4-bromobutanoic acid Bromine atom at C4 Polarizable halogen; potential for cross-coupling Comparable to linear analogs Site-specific functionalization (e.g., Suzuki coupling); halogen bonding motifs
Fmoc-(S)-2-amino-4-cyclopentylbutanoic acid Cyclopentyl side chain Increased hydrophobicity; larger steric bulk Slower coupling due to bulkier group Hydrophobic core stabilization in transmembrane peptides
L-2-(Fmoc-amino)butyric acid Linear butyric acid chain (no cyclization) Low steric hindrance; high flexibility High coupling efficiency Standard peptide elongation; flexible linker regions
Fmoc-(S)-3-amino-4-(2-fluorophenyl)butyric acid Fluorinated aromatic side chain Enhanced π-π interactions; high hydrophobicity Moderate efficiency (aromatic hindrance) Targeting aromatic binding pockets; fluorinated drug candidates

Key Insights:

Structural Impact on Peptide Design: Cyclobutyl vs. Cyclopropyl: The cyclobutyl group provides a balance between rigidity and synthetic accessibility compared to the highly strained cyclopropane ring. This makes it preferable for stabilizing β-turns without excessive coupling challenges . Halogenated Derivatives: Bromine in (S)-Fmoc-2-amino-4-bromobutanoic acid enables post-synthetic modifications (e.g., cross-coupling reactions), a feature absent in the cyclobutyl analog .

Synthetic Considerations: Bulky substituents (e.g., cyclopentyl) slow coupling due to steric hindrance, often requiring extended reaction times or excess reagents . In contrast, linear analogs like L-2-(Fmoc-amino)butyric acid couple efficiently under standard SPPS conditions . Fluorinated or aromatic side chains (e.g., 2-fluorophenyl) may necessitate manual coupling steps to ensure complete incorporation .

Functional Applications: Hydrophobic Interactions: Cyclobutyl and cyclopentyl derivatives enhance peptide stability in lipid-rich environments (e.g., membrane proteins) . Conformational Restraint: Cyclobutyl groups are used to lock peptides into bioactive conformations, improving target binding and metabolic stability .

Biological Activity

(S)-2-(Fmoc-amino)-4-cyclobutylbutanoic acid is a chiral amino acid derivative that plays a significant role in peptide synthesis and exhibits notable biological activities through its structural properties. This article explores its biological activity, synthesis methods, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

(S)-2-(Fmoc-amino)-4-cyclobutylbutanoic acid features a cyclobutyl group and an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which are crucial for its function in peptide synthesis. The unique steric properties of the cyclobutyl moiety can influence the conformation of peptides, potentially enhancing their biological interactions.

Structural Characteristics

PropertyDescription
Molecular FormulaC23H25NO4
Molecular Weight393.45 g/mol
Chiral CenterYes (at the 2-position)
Functional GroupsAmino group, carboxylic acid, Fmoc protecting group

Biological Activity

The biological activity of (S)-2-(Fmoc-amino)-4-cyclobutylbutanoic acid is primarily linked to its incorporation into peptides. Peptides synthesized with this compound can exhibit a range of biological activities depending on their specific sequences and structures. The cyclobutyl group may enhance interactions with various biological targets, leading to increased efficacy in therapeutic applications.

The mechanism of action involves binding to specific enzymes or receptors, modulating their activity. For instance, compounds derived from this amino acid have been investigated for their potential as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease. The introduction of substrate-like features in peptide structures enhances their interaction with the enzyme's active site, thereby increasing potency and selectivity.

Synthesis Methods

Several methods exist for synthesizing (S)-2-(Fmoc-amino)-4-cyclobutylbutanoic acid, often requiring optimization to achieve high yields and purity. Common approaches include:

  • Solid-Phase Peptide Synthesis (SPPS) : Utilizes Fmoc chemistry for the sequential addition of amino acids to form peptides.
  • Solution-Phase Synthesis : Involves traditional organic synthesis techniques that may include protecting group strategies to manage reactive functional groups.

Case Studies and Research Findings

  • Inhibition Studies : Recent studies have shown that Fmoc-amino acid-based compounds can effectively inhibit BChE with IC50 values ranging from 0.06 to 10 µM. These findings suggest that incorporating specific structural features can enhance the inhibitory activity against cholinesterases, which are critical in managing conditions like Alzheimer's disease .
  • Peptide Interaction Studies : Research has demonstrated that peptides containing (S)-2-(Fmoc-amino)-4-cyclobutylbutanoic acid exhibit enhanced binding affinities to target proteins compared to those without this amino acid. This increased interaction is attributed to the steric effects introduced by the cyclobutyl group.
  • Therapeutic Applications : The versatility of (S)-2-(Fmoc-amino)-4-cyclobutylbutanoic acid in synthesizing bioactive peptides opens avenues for drug development targeting various diseases, including neurodegenerative disorders and cancer .

Comparative Analysis with Similar Compounds

To illustrate the impact of structural variations on biological activity, a comparison with similar compounds is provided:

Compound NameStructural FeatureUnique Biological Activity
(S)-2-(Fmoc-amino)-3-methylbutanoic acidMethyl group instead of cyclobutylDifferent steric effects on folding
(S)-2-(Fmoc-amino)-4-tert-butylbutanoic acidTert-butyl groupIncreased hydrophobicity
(S)-2-(Fmoc-amino)-3-cyclopropylbutanoic acidCyclopropyl moietyAltered conformational dynamics

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